Methyl quinoline-8-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl quinoline-8-carbodithioate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system substituted with a carbodithioate group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl quinoline-8-carbodithioate typically involves the reaction of quinoline derivatives with carbodithioate esters. One common method includes the alkylation of quinoline-8-thiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Methyl quinoline-8-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl quinoline-8-carbodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of methyl quinoline-8-carbodithioate involves its interaction with various molecular targets. The carbodithioate group can form strong bonds with metal ions, making it an effective chelating agent. This property is utilized in coordination chemistry and in the development of metal-based drugs. Additionally, the quinoline ring system can intercalate with DNA, disrupting its function and leading to potential anticancer activity .
Comparison with Similar Compounds
Quinoline-8-thiol: Similar structure but lacks the carbodithioate group.
Methyl quinoline-8-sulfonate: Contains a sulfonate group instead of a carbodithioate group.
Quinoline-8-carboxylate: Contains a carboxylate group at the 8th position
Uniqueness: Methyl quinoline-8-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in chemistry, biology, and industry .
Properties
CAS No. |
112307-45-6 |
---|---|
Molecular Formula |
C11H9NS2 |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
methyl quinoline-8-carbodithioate |
InChI |
InChI=1S/C11H9NS2/c1-14-11(13)9-6-2-4-8-5-3-7-12-10(8)9/h2-7H,1H3 |
InChI Key |
WVQVBYMJDGUYND-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.